REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N+:4]([O-])[CH:3]=1.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([CH3:1])=[CH:3][N:4]=1
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Name
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|
Quantity
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0.65 g
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Type
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reactant
|
Smiles
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CC1=C[N+](=CC2=CC=CC=C12)[O-]
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Name
|
|
Quantity
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6 mL
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Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was evaporated under reduced pressure
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Type
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ADDITION
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Details
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the residue was diluted with cold water
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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evaporated under reduced pressure
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Type
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CUSTOM
|
Details
|
to get crude compound
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Type
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CUSTOM
|
Details
|
The crude compound was purified by silica gel chromatography (10% ethyl acetate in pet ether)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C2=CC=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g | |
YIELD: PERCENTYIELD | 18.75% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |